1-(5-Fluoro-2-methylphenyl)hexan-1-one
CAS No.:
Cat. No.: VC13388387
Molecular Formula: C13H17FO
Molecular Weight: 208.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17FO |
|---|---|
| Molecular Weight | 208.27 g/mol |
| IUPAC Name | 1-(5-fluoro-2-methylphenyl)hexan-1-one |
| Standard InChI | InChI=1S/C13H17FO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3 |
| Standard InChI Key | OURQOKKJMLVGLF-UHFFFAOYSA-N |
| SMILES | CCCCCC(=O)C1=C(C=CC(=C1)F)C |
| Canonical SMILES | CCCCCC(=O)C1=C(C=CC(=C1)F)C |
Introduction
1-(5-Fluoro-2-methylphenyl)hexan-1-one is an organic compound characterized by a hexanone backbone with a fluoro-substituted phenyl group at the first position. Its molecular formula is C13H17FO, indicating it contains thirteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and one oxygen atom . This compound belongs to a class of substituted phenyl ketones, which are notable for their diverse chemical and biological properties.
Synthesis Methods
Several methods exist for synthesizing 1-(5-Fluoro-2-methylphenyl)hexan-1-one, often involving reactions between appropriate precursors such as fluorinated benzaldehydes or acetophenones with hexanoyl derivatives. Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Comparison with Similar Compounds
1-(5-Fluoro-2-methylphenyl)hexan-1-one shares structural similarities with several other compounds, each with unique properties based on the position and type of substituents on the phenyl ring.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluoro-2-methylphenyl)hexan-1-one | Similar hexanone backbone, different fluorine position | Different electronic properties due to fluorine location |
| 1-(3-Fluoro-4-methylphenyl)hexan-1-one | Fluorine at a different position on the phenyl ring | May exhibit different biological activities |
| 1-(4-Chloro-2-methylphenyl)hexan-1-one | Chlorine instead of fluorine | Different reactivity patterns compared to fluorine |
| 1-(4-Bromo-2-methylphenyl)hexan-1-one | Bromine substituent | Altered solubility and reactivity |
Applications and Future Research
The applications of 1-(5-Fluoro-2-methylphenyl)hexan-1-one span various fields, including pharmaceuticals and materials science. Interaction studies involving this compound focus on its binding affinities with proteins and enzymes. Further research is necessary to fully understand how the specific positioning and type of substituents on the phenyl ring impact its properties and applications.
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